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Compound of Interest

Compound Name:
5-(Bromomethyl)-1-methyl-1H-

indazole

Cat. No.: B1521041 Get Quote

An In-Depth Technical Guide to 5-(bromomethyl)-1-methyl-1H-indazole: Properties,

Reactivity, and Applications in Drug Discovery

Executive Summary
5-(bromomethyl)-1-methyl-1H-indazole is a pivotal heterocyclic building block in modern

medicinal chemistry and drug discovery. Its unique structure, featuring a stable indazole core

and a highly reactive bromomethyl group, makes it an exceptionally versatile intermediate for

synthesizing complex molecular architectures. The indazole motif is a well-established

pharmacophore found in numerous therapeutic agents, and this specific derivative provides a

direct route for incorporating this valuable scaffold.[1][2] This guide offers a comprehensive

overview of the chemical properties, spectroscopic profile, reactivity, and practical applications

of 5-(bromomethyl)-1-methyl-1H-indazole, tailored for researchers, medicinal chemists, and

drug development professionals. We will delve into the causality behind experimental choices,

provide detailed protocols, and present a framework for its strategic use in creating novel

bioactive molecules.

The Indazole Scaffold: A Privileged Structure in
Medicinal Chemistry
The indazole ring system is considered a "privileged scaffold" in drug discovery due to its ability

to interact with a wide range of biological targets. Its bioisosteric relationship with the native
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indole structure, found in many endogenous ligands, allows it to serve as an effective mimic

while often conferring superior pharmacological properties, such as improved metabolic

stability and oral bioavailability.[2] Consequently, indazole derivatives have been successfully

developed as kinase inhibitors, anti-cancer agents, and modulators of neurological pathways.

[3][4] 5-(bromomethyl)-1-methyl-1H-indazole emerges as a key reagent, providing a reactive

handle at the 5-position for facile derivatization, enabling the exploration of structure-activity

relationships (SAR) critical for drug optimization.

Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is fundamental to

its application.

Core Chemical Properties
The key physicochemical properties of 5-(bromomethyl)-1-methyl-1H-indazole are

summarized in the table below. This data is essential for reaction planning, dosage

calculations, and safety assessments.

Property Value Source

IUPAC Name
5-(bromomethyl)-1-methyl-1H-

indazole
PubChem[5]

CAS Number 1092961-02-8 Fluorochem[6]

Molecular Formula C₉H₉BrN₂ PubChem[5]

Molecular Weight 225.09 g/mol PubChem[5]

Appearance Off-white to light yellow powder Chem-Impex[7]

XLogP3 2.1 PubChem[5]

Hydrogen Bond Donors 0 PubChem[5]

Hydrogen Bond Acceptors 2 PubChem[5]

Spectroscopic Data Analysis
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Spectroscopic analysis confirms the identity and purity of the compound. While specific spectra

can vary slightly based on the solvent and instrument used, the following table outlines the

expected characteristic signals for 5-(bromomethyl)-1-methyl-1H-indazole.

Spectroscopy Expected Characteristics

¹H NMR

δ (ppm): ~8.0 (s, 1H, H3), ~7.7 (s, 1H, H4), ~7.5

(d, 1H, H6), ~7.4 (d, 1H, H7), ~4.7 (s, 2H, -

CH₂Br), ~4.0 (s, 3H, N-CH₃). The benzylic

protons of the -CH₂Br group are significantly

downfield due to the deshielding effect of the

adjacent bromine atom.

¹³C NMR

δ (ppm): ~140 (C7a), ~135 (C3), ~128 (C5),

~125 (C4), ~122 (C6), ~110 (C7), ~35 (N-CH₃),

~30 (-CH₂Br). The carbon of the bromomethyl

group will appear in the aliphatic region but is

shifted downfield by the electronegative

bromine.

Mass Spec (ESI+)

m/z: 225.0 [M]+ and 227.0 [M+2]+ in an

approximate 1:1 ratio, which is the characteristic

isotopic pattern for a molecule containing one

bromine atom.

IR Spectroscopy

ν (cm⁻¹): ~3100-3000 (Aromatic C-H stretch),

~2950 (Aliphatic C-H stretch), ~1620, ~1500

(C=C and C=N ring stretches), ~1250 (C-N

stretch), ~650 (C-Br stretch).

Chemical Reactivity and Mechanistic
Considerations
The synthetic utility of 5-(bromomethyl)-1-methyl-1H-indazole is dominated by the reactivity

of its bromomethyl group.

The Benzylic Bromide: A Locus of Reactivity
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The C-Br bond in the 5-(bromomethyl) group is analogous to a benzylic bromide. This position

is exceptionally reactive towards nucleophilic attack for two primary reasons:

Good Leaving Group: The bromide ion (Br⁻) is a stable, weak base, making it an excellent

leaving group.

Transition State Stabilization: In a bimolecular nucleophilic substitution (Sₙ2) reaction, the

transition state is stabilized by the extended π-system of the indazole ring. This

delocalization lowers the activation energy of the reaction, making it proceed readily under

mild conditions.

Nucleophilic Substitution (Sₙ2) Reactions
This compound is an ideal substrate for Sₙ2 reactions with a wide variety of soft and hard

nucleophiles. This allows for the covalent attachment of diverse functional groups and

molecular scaffolds at the 5-position. The general reaction scheme is highly versatile and forms

the basis of its utility in constructing chemical libraries.

Caption: General Sₙ2 reactivity of 5-(bromomethyl)-1-methyl-1H-indazole.

Experimental Protocol: Synthesis of a Tertiary
Amine Derivative
This section provides a trusted, field-proven protocol for the N-alkylation of a secondary amine,

a common and critical reaction in drug development.

Objective
To synthesize N-((1-methyl-1H-indazol-5-yl)methyl)dialkylamine by reacting 5-
(bromomethyl)-1-methyl-1H-indazole with a generic secondary amine.

Materials and Reagents
5-(bromomethyl)-1-methyl-1H-indazole (1.0 eq)

Dialkylamine (e.g., morpholine, piperidine) (1.2 eq)

Potassium carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)
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Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF), anhydrous

Ethyl acetate (EtOAc)

Brine (saturated aq. NaCl)

Magnesium sulfate (MgSO₄), anhydrous

Silica gel for column chromatography

Step-by-Step Methodology
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar),

add 5-(bromomethyl)-1-methyl-1H-indazole (1.0 eq) and anhydrous potassium carbonate

(2.5 eq).

Solvent Addition: Add anhydrous acetonitrile to create a suspension (concentration ~0.1 M).

Causality Note: Acetonitrile is a polar aprotic solvent that effectively dissolves the

reactants while not interfering with the Sₙ2 mechanism. K₂CO₃ is a mild inorganic base

used to neutralize the HBr byproduct, driving the reaction to completion. It is largely

insoluble, necessitating vigorous stirring.

Nucleophile Addition: Add the secondary amine (1.2 eq) to the suspension via syringe.

Reaction Execution: Stir the mixture vigorously at room temperature.

Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) every

30-60 minutes. Use a mobile phase like 7:3 Hexane:EtOAc. The product spot should

appear, and the starting material spot should diminish. The product will be more polar and

have a lower Rf value.

Reaction Quench & Work-up: Once the starting material is consumed (typically 2-4 hours),

filter the suspension to remove the K₂CO₃. Concentrate the filtrate under reduced pressure.

Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash

with water (2x) and then with brine (1x).
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Causality Note: The water wash removes residual DMF and inorganic salts. The brine

wash helps to break any emulsions and further dry the organic layer.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and

concentrate in vacuo to yield the crude product.

Purification: Purify the crude residue by flash column chromatography on silica gel, typically

using a gradient of ethyl acetate in hexanes.

Characterization: Confirm the structure and purity of the final product using ¹H NMR, LC-MS,

and other appropriate analytical techniques.

Experimental Workflow Diagram
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1. Reagent Preparation
(Flask, Indazole, K₂CO₃)

2. Reaction Setup
(Add Solvent & Amine)

3. Reaction Monitoring
(TLC Analysis)

4. Aqueous Work-up
(Filtration & Extraction)

Reaction Complete

5. Purification
(Column Chromatography)

6. Analysis & Characterization
(NMR, LC-MS)

Click to download full resolution via product page

Caption: Standard workflow for Sₙ2 derivatization.

Applications in Research and Drug Development
The primary application of 5-(bromomethyl)-1-methyl-1H-indazole is as a versatile

intermediate for linking the 1-methyl-indazole core to other molecular fragments. This strategy

is widely employed in:

Pharmaceutical Development: It serves as a crucial building block in the synthesis of novel

therapeutic agents, particularly in oncology and neurology.[3][7] The ability to easily

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b1521041?utm_src=pdf-body-img
https://www.benchchem.com/product/b1521041?utm_src=pdf-body
https://www.chemimpex.com/products/19096
https://www.chemimpex.com/products/26355
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1521041?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


introduce various amine, ether, or thioether linkages allows for the fine-tuning of a

compound's potency, selectivity, and pharmacokinetic properties.

Fragment-Based Drug Discovery (FBDD): The "(1-methyl-1H-indazol-5-yl)methyl" fragment

can be attached to other small molecules to explore new binding interactions with protein

targets.

Chemical Biology: It can be used to synthesize chemical probes by linking the indazole

scaffold to fluorescent dyes, biotin tags, or photo-affinity labels to study biological pathways.

Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. 5-(bromomethyl)-1-
methyl-1H-indazole, like other benzylic halides, should be handled with care.

Hazard Identification: While specific data is limited, related compounds are classified as

harmful if swallowed, and cause skin and serious eye irritation.[8][9][10] It should be treated

as a lachrymator and a corrosive material.

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile),

safety goggles, and a lab coat.[11]

Handling: Handle only in a well-ventilated fume hood to avoid inhalation of dust or vapors.[6]

[11] Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly

with water.[11]

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[7][11] Refrigeration

is often recommended to prevent degradation over long periods. Keep away from

incompatible materials such as strong bases, amines, and reducing agents.[11]

Conclusion
5-(bromomethyl)-1-methyl-1H-indazole is more than just a chemical reagent; it is an enabling

tool for innovation in the life sciences. Its predictable and robust reactivity, combined with the

proven biological significance of the indazole scaffold, secures its role as a high-value

intermediate. By understanding its properties and mastering its application through well-
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designed protocols, researchers can significantly accelerate the discovery and development of

next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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